4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound with a unique structure that combines a morpholine ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the morpholine ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .
Scientific Research Applications
4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-ethylamine: A simpler morpholine derivative with different biological activities.
4,4,6,8-Tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinoline: A quinoline derivative with distinct chemical properties.
1-(4,4,6,8-Tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone: A related compound with a similar core structure but lacking the morpholine ring.
Uniqueness
4,4,6,8-tetramethyl-5-(4-morpholinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its combination of a morpholine ring and a quinoline derivative, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
351470-06-9 |
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Molecular Formula |
C20H24N2O2S3 |
Molecular Weight |
420.6g/mol |
IUPAC Name |
2-morpholin-4-yl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C20H24N2O2S3/c1-12-9-13(2)17-14(10-12)16-18(26-27-19(16)25)20(3,4)22(17)15(23)11-21-5-7-24-8-6-21/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
UFRFWBVENZYLQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CN4CCOCC4)(C)C)SSC3=S)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CN4CCOCC4)(C)C)SSC3=S)C |
Origin of Product |
United States |
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